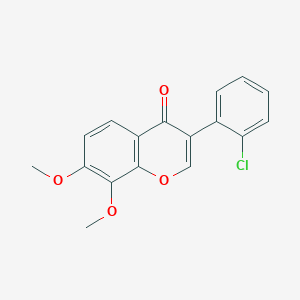![molecular formula C15H11Cl2NO3 B5760510 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, commonly known as DCNP, is a chemical compound that is widely used in scientific research for its ability to inhibit protein synthesis. DCNP is a potent inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), which is a key regulator of protein synthesis.
作用機序
DCNP inhibits protein synthesis by binding to 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which is a kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2). eEF2 is a protein that is essential for the elongation step of protein synthesis. Inhibition of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene by DCNP leads to the dephosphorylation and activation of eEF2, which enhances protein synthesis.
Biochemical and physiological effects:
DCNP has been shown to have a range of biochemical and physiological effects. Inhibition of protein synthesis by DCNP leads to the downregulation of a range of proteins that are involved in cell proliferation, survival, and metabolism. DCNP has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. DCNP has also been shown to enhance glucose uptake and insulin sensitivity in muscle cells, which may have implications for the treatment of type 2 diabetes.
実験室実験の利点と制限
DCNP has several advantages for lab experiments. It is a potent and specific inhibitor of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene, which makes it a valuable tool for studying the role of protein synthesis in various biological processes. DCNP is also relatively stable and has a long half-life, which allows for prolonged inhibition of protein synthesis. However, DCNP has some limitations for lab experiments. It is toxic to cells at high concentrations, which limits its use in vivo. DCNP also has a relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DCNP. One area of research is the development of more potent and selective inhibitors of 2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene. This could lead to the identification of novel therapeutic targets for cancer and other diseases. Another area of research is the study of the role of protein synthesis in aging and age-related diseases. DCNP has been shown to enhance lifespan in C. elegans, which suggests that inhibition of protein synthesis may have anti-aging effects. Finally, the use of DCNP in combination with other inhibitors of protein synthesis could lead to the development of more effective cancer therapies.
合成法
The synthesis method of DCNP involves the reaction of 2,4-dichlorobenzyl chloride with 2-nitrovinylphenol in the presence of a base. The resulting intermediate is then reacted with sodium hydride and 4-chlorobenzyl bromide to form DCNP. The synthesis method of DCNP has been optimized to achieve high yields and purity.
科学的研究の応用
DCNP has been widely used in scientific research to study the role of protein synthesis in various biological processes. DCNP has been used to inhibit protein synthesis in cancer cells, which has led to the identification of novel therapeutic targets. DCNP has also been used to study the role of protein synthesis in neuronal plasticity and memory formation. DCNP has been shown to enhance long-term potentiation, which is a key mechanism underlying memory formation.
特性
IUPAC Name |
2,4-dichloro-1-[[2-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-13-6-5-12(14(17)9-13)10-21-15-4-2-1-3-11(15)7-8-18(19)20/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBKXMFYIKOTPF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-({2-[(1E)-2-nitroethenyl]phenoxy}methyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)
![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)

![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)

![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)

